molecular formula C8H11N3O2S B12918162 6-amino-5-propyl-2-sulfanylidene-3H-pyrimidine-4-carboxylic acid CAS No. 13164-79-9

6-amino-5-propyl-2-sulfanylidene-3H-pyrimidine-4-carboxylic acid

Cat. No.: B12918162
CAS No.: 13164-79-9
M. Wt: 213.26 g/mol
InChI Key: BXDQGMQFXSGRRB-UHFFFAOYSA-N
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Description

6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of thioxopyrimidines. These compounds are characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring. The compound has garnered interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thioxopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group and the carboxylic acid moiety can affect its solubility, stability, and interaction with biological targets .

Properties

CAS No.

13164-79-9

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

4-amino-5-propyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H11N3O2S/c1-2-3-4-5(7(12)13)10-8(14)11-6(4)9/h2-3H2,1H3,(H,12,13)(H3,9,10,11,14)

InChI Key

BXDQGMQFXSGRRB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=S)N=C1N)C(=O)O

Origin of Product

United States

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